2,3-Dichloro-1-propanol-d5
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Overview
Description
2,3-Dichloro-1-propanol-d5 is a viscous colorless to amber liquid with an ethereal odor . It may be employed as a carbon and energy supplement for the growth of Pseudomonas putida strain (MC4) .
Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-1-propanol-d5 is C3HD5Cl2O . The molecular weight is 134.02 .Physical And Chemical Properties Analysis
2,3-Dichloro-1-propanol-d5 is a viscous colorless to amber liquid with an ethereal odor . It has a molecular weight of 134.02 . It is expected to exist solely as a vapor in the ambient atmosphere .Scientific Research Applications
Analytical Method Development
Researchers have developed a variety of analytical methods to detect and quantify 2,3-Dichloro-1-propanol and related compounds in environmental samples and foodstuffs. For example, a GC–MS method was established for the sensitive determination of 1,3-dichloro-2-propanol in water, utilizing 1,3-DCP-d5 as an internal standard to enhance accuracy and sensitivity (Schuhmacher et al., 2005). This method, among others, plays a crucial role in monitoring environmental pollutants and ensuring food safety by detecting toxic compounds at very low levels.
Biodegradation Studies
Biodegradation research focuses on the breakdown of toxic compounds like 2,3-Dichloro-1-propanol by microorganisms. Effendi et al. (2000) isolated bacteria capable of degrading 2,3-dichloro-1-propanol, highlighting the potential for bioremediation strategies to mitigate the environmental impact of such compounds (Effendi, Greenaway, & Dancer, 2000). These studies are crucial for developing environmentally friendly methods to handle chemical pollutants.
Kinetic and Mechanistic Insights
Investigations into the kinetics and mechanisms of reactions involving 2,3-Dichloro-1-propanol contribute to a deeper understanding of its behavior under various conditions. For instance, the kinetics of dehydrochlorination of dichloropropanol was studied in a microreactor, revealing that 2,3-dichloro-1-propanol is less reactive than its isomer, which has implications for its stability and reactivity in environmental and industrial processes (Zhang et al., 2012).
Environmental and Health Impact Assessments
Research on the environmental and health impacts of 2,3-Dichloro-1-propanol includes studies on its degradation products, toxicity, and potential effects on living organisms. Understanding these impacts is essential for risk assessment and the development of guidelines to protect human health and the environment.
Molecular and Structural Analysis
Molecular and structural analyses, such as the study of conformational stability and vibrational spectra of 2,3-dichloro-1-propanol, provide foundational knowledge about the physical and chemical properties of the compound. These studies are vital for various applications, including material science, chemical synthesis, and the development of analytical methods (Badawi & Ali, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dichloro-1,1,2,3,3-pentadeuteriopropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYIJGIGSDJQQ-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675829 |
Source
|
Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-propanol-d5 | |
CAS RN |
1189730-34-4 |
Source
|
Record name | 2,3-Dichloro(~2~H_5_)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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